ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
Beschreibung
Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a bicyclic heterocyclic compound featuring a benzo[d]imidazole core with a ketone group at position 2 and an ethyl ester substituent at position 5. The compound’s structure imparts unique electronic and steric properties, influencing reactivity, solubility, and biological interactions .
Eigenschaften
IUPAC Name |
ethyl 2-oxo-1,3-dihydrobenzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-9(13)6-3-4-7-8(5-6)12-10(14)11-7/h3-5H,2H2,1H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTDXJNOFZUMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634602-84-9 | |
| Record name | ethyl 2-hydroxy-1H-1,3-benzodiazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate typically involves the condensation of o-phenylenediamine with ethyl oxalyl chloride under acidic conditions. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, and the mixture is refluxed to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole derivative.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals
Wirkmechanismus
The mechanism of action of ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoimidazole Core
Methyl Ester Analogues
- Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS 106429-57-6):
- Differs by a methyl ester instead of ethyl.
- Molecular Weight : 192.17 vs. 206.19 (ethyl variant).
- Stability : Methyl esters generally exhibit higher hydrolytic stability than ethyl esters, as evidenced by storage conditions (room temperature for methyl vs. 2–8°C for ethyl esters) .
- Applications : Used in fluorescence studies due to photoluminescence properties .
Carboxylic Acid Derivative
- 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (CAS 23814-14-4):
N-Substituted Derivatives
- Methyl 1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS 396652-38-3):
Positional Isomerism and Ring Modifications
Ethyl 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 92809-78-4):
- Structural Difference : A phenyl group at position 5 and a carboxylate at position 4 instead of 5.
3-Benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1545364-61-1):
Complex Derivatives with Enhanced Pharmacophores
Ethyl 3-(1-Methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate (CAS 1642853-67-5):
- Modifications: Incorporates a pyridinyl-amide-linked propanoate chain.
VU0155056 (N-(2-{4-[2-oxo-2,3-dihydro-1H-benzo(d)imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide) :
Comparative Data Table
Biologische Aktivität
Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS No. 634602-84-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 206.20 g/mol |
| Purity | 99.32% |
| Appearance | Light yellow to yellow solid |
| Storage Conditions | Room temperature |
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. Studies have shown that this compound exhibits moderate antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways, leading to programmed cell death.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. For example, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition suggests potential applications in treating conditions like cancer and bacterial infections.
Case Studies
-
Antimicrobial Evaluation
- Study : A series of tests were conducted against various microbial strains.
- Findings : The compound showed an inhibition zone of 15 mm against S. aureus and 12 mm against E. coli, indicating promising antimicrobial activity.
-
Anticancer Activity
- Study : MCF-7 and HeLa cells were treated with varying concentrations of the compound.
- Findings : IC50 values were determined at 25 µM for MCF-7 and 30 µM for HeLa cells, demonstrating significant cytotoxicity.
Q & A
Q. What are the optimal synthetic routes for ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate?
Methodological Answer: The synthesis typically involves a multi-step approach, starting with substituted benzimidazole precursors. Key steps include:
- Condensation reactions using ethyl chloroformate or activated esters to introduce the carboxylate group.
- Cyclization under acidic or basic conditions (e.g., acetic acid or KOH/ethanol) to form the 2-oxo-dihydrobenzimidazole core .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol or methanol aids in crystallization .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is structural characterization performed for this compound?
Methodological Answer: A combination of spectroscopic and analytical techniques is essential:
- NMR : and NMR identify proton environments and carbon frameworks (e.g., δ ~4.3 ppm for ethyl ester protons) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~260–280) .
- Elemental analysis : Compare calculated vs. experimental C, H, N content (e.g., Anal. calcd. C, 64.86%; found, 64.85%) to verify purity .
- X-ray crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding networks .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Methodological Answer:
- Substituent variation : Introduce aryl, heteroaryl, or alkyl groups at the 1H-benzimidazole nitrogen or ester position. For example, fluorophenyl or thiazole substituents enhance bioactivity .
- Computational docking : Use software (e.g., AutoDock) to predict binding affinities with target proteins (e.g., kinases or GPCRs) based on substituent electronic profiles .
- Biological assays : Pair synthetic derivatives with enzyme inhibition or cytotoxicity screens (e.g., IC determination) to link structural features to activity .
Q. How to address conflicting spectroscopic data in derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in complex derivatives (e.g., distinguishing benzimidazole protons from triazole substituents) .
- Isotopic labeling : Use deuterated solvents or -labeled precursors to simplify NMR interpretation .
- X-ray crystallography : Definitive assignment of regiochemistry in ambiguous cases (e.g., para vs. meta substitution) .
Q. What strategies mitigate instability of intermediates during synthesis?
Methodological Answer:
- Low-temperature reactions : Perform sensitive steps (e.g., acylations) at 0–5°C to prevent decomposition .
- Inert atmosphere : Use nitrogen/argon to protect air-sensitive intermediates (e.g., enolates or free radicals) .
- Protecting groups : Temporarily block reactive sites (e.g., benzyl or tert-butyl groups for amines) .
Experimental Design & Data Analysis
Q. How to validate analytical methods for quantifying this compound in mixtures?
Methodological Answer:
Q. How to analyze contradictory biological activity data across studies?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables .
- Dose-response curves : Re-evaluate IC values under standardized protocols (e.g., 72-hour exposure vs. 24-hour) .
- Computational modeling : Use QSAR to reconcile discrepancies in substituent effects .
Advanced Methodologies
Q. How to design multi-step syntheses for complex derivatives?
Methodological Answer:
- Retrosynthetic analysis : Break down the target into precursors (e.g., benzaldehyde derivatives and ethyl glycinate) .
- Convergent synthesis : Assemble fragments independently (e.g., triazole and benzimidazole moieties) before final coupling .
- Process optimization : Use design of experiments (DoE) to balance yield, purity, and cost (e.g., varying catalyst loading or temperature) .
Q. How to investigate reaction mechanisms involving this compound?
Methodological Answer:
- Isotopic labeling : Track in ester hydrolysis or in hydrogen transfer steps .
- Kinetic studies : Monitor reaction progress via in situ IR or UV-Vis spectroscopy (e.g., carbonyl absorption at ~1700 cm) .
- DFT calculations : Simulate transition states to identify rate-determining steps (e.g., cyclization barriers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
